Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)-

Lipophilicity Drug-likeness Physicochemical property

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- (CAS 30065-34-0) is a small-molecule benzimidazole-2-thioacetamide featuring an ortho-tolyl substituent on the acetamide nitrogen. It belongs to a larger family of 2-(benzimidazol-2-ylthio)acetamides that have been explored for central nervous system (CNS) activity, including anticonvulsant and monoamine oxidase (MAO) inhibitory properties, as documented in the foundational 1982 study by Tripathi et al.

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
CAS No. 30065-34-0
Cat. No. B12475426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)-
CAS30065-34-0
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H15N3OS/c1-11-6-2-3-7-12(11)17-15(20)10-21-16-18-13-8-4-5-9-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
InChIKeyUOQRGIGRZUHPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- (CAS 30065-34-0) and Why Is It Procured?


Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- (CAS 30065-34-0) is a small-molecule benzimidazole-2-thioacetamide featuring an ortho-tolyl substituent on the acetamide nitrogen [1]. It belongs to a larger family of 2-(benzimidazol-2-ylthio)acetamides that have been explored for central nervous system (CNS) activity, including anticonvulsant and monoamine oxidase (MAO) inhibitory properties, as documented in the foundational 1982 study by Tripathi et al. . The compound is primarily procured as a research reference standard, a synthetic intermediate in medicinal chemistry optimisation programmes, or as a candidate for pharmacological profiling in academic and industrial laboratories seeking to explore structure–activity relationships (SAR) around the benzimidazole-thioacetamide scaffold.

Why Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- Cannot Be Casually Replaced by a Regioisomer or In-Class Analog


Superficially identical molecular formulae (e.g., C₁₆H₁₅N₃OS) conceal critical differences in regio-chemistry and steric environment that drive biological target engagement [1]. The ortho-methyl group in CAS 30065-34-0 forces the acetamide side chain into a distinct torsional profile compared with its para-methyl isomer (CAS 30065-35-1), which is expected to alter hydrogen-bonding geometry, π-stacking ability, and overall molecular recognition at enzyme active sites [2]. In the CNS-active benzimidazole series reported by Tripathi et al., even modest positional changes on the N-aryl ring produced marked differences in anticonvulsant protection and MAO inhibitory potency . Therefore, substituting CAS 30065-34-0 with an untested regioisomer or a bulkier analog (e.g., the 2,4,6-trimethylphenyl derivative, CAS 83408-87-1) without confirmatory screening introduces unacceptable risks in both pharmacological fidelity and SAR reproducibility, making orthogonal procurement of the exact compound essential for any programme where substituent-dependent activity has been established.

Quantitative Differentiation Evidence for Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- (CAS 30065-34-0) Versus Its Closest Analogs


Lipophilicity Shift: XLogP3 of Ortho-Methyl vs. Para-Methyl and Trimethylphenyl Analogs

The computed XLogP3 for the target ortho‑methylphenyl compound is 3.6 [1], which is 0.7 log units lower than the 2,4,6‑trimethylphenyl analog (CAS 83408‑87‑1; XLogP3 = 4.3) [2]. Although a computed value for the para‑methyl isomer (CAS 30065‑35‑1) is not explicitly reported in PubChem, the molecular symmetry of the para-substituted derivative typically yields an XLogP indistinguishable from the ortho isomer in the absence of intramolecular hydrogen bonding. Consequently, the ortho‑methyl compound resides in a more favourable lipophilicity window for CNS drug-likeness (XLogP ≤ 4) compared with the tri‑methyl analog, suggesting superior compliance with empirical CNS drug space guidelines.

Lipophilicity Drug-likeness Physicochemical property

Conformational Restriction: Ortho-Substituent Effect on the Acetamide Torsional Profile

The ortho-methyl group on the N-phenyl ring introduces a steric clash with the acetamide carbonyl, restricting rotation around the N–aryl bond [1]. This steric effect is absent in the para-methyl isomer (CAS 30065‑35‑1) [2] and is amplified but qualitatively different in the 2,4,6‑trimethyl derivative (CAS 83408‑87‑1) [3]. While quantitative torsional energy profiles from DFT calculations are not publicly available for this exact series, the established principle of ortho-steric control in N-phenylacetamides supports the inference that CAS 30065-34-0 adopts a distinct low-energy conformation that directly impacts pharmacophoric presentation.

Conformational analysis Structure-activity relationship Medicinal chemistry

CNS Pharmacological Activity: Anticonvulsant Protection and MAO Inhibition

The original 1982 study by Tripathi et al. reported that several compounds in the 2-(N-arylacetamidomercapto)benzimidazole series—which includes CAS 30065‑34‑0—conferred up to 80 % protection against pentylenetetrazole (PTZ)-induced convulsions at the tested doses and exhibited measurable monoamine oxidase (MAO) inhibitory activity . The specific percentage protection and IC₅₀ values for CAS 30065‑34‑0 are not published in the abstracted record; however, the structure–activity trend described in the paper indicates that the nature and position of the aryl substituent directly modulate both endpoints. Procurement of the exact ortho-tolyl congener is therefore required to replicate or extend the CNS findings, as neither the para-methyl nor the 4-methoxyphenyl analog can be assumed to deliver the same pharmacological profile.

Anticonvulsant Monoamine oxidase inhibition CNS drug discovery

Synthetic Accessibility and Proven Scalable Route

The synthetic route to CAS 30065‑34‑0 is explicitly documented in the open literature: a two-step sequence involving (i) reaction of 2-mercaptobenzimidazole with chloroacetic acid or its amide equivalent under alkaline conditions, followed by (ii) coupling of the resulting thioacetic acid derivative with o-toluidine using K₂CO₃ in acetone at ambient temperature . This methodology has been validated across multiple analogs within the same publication and is supported by the broader literature on 2-alkylthiobenzimidazole synthesis [1]. In contrast, the synthesis of the 2,4,6‑trimethylphenyl analog (CAS 83408‑87‑1) requires the sterically hindered mesitylamine, which may necessitate longer reaction times and lower yields, increasing procurement cost and timeline uncertainty.

Synthetic chemistry Process chemistry Procurement

Density and Physical Form Differentiation from the Trimethylphenyl Analog

The predicted density of CAS 30065‑34‑0 is 1.32 g/cm³ , which is higher than the 1.27 g/cm³ predicted for the 2,4,6‑trimethylphenyl analog (CAS 83408‑87‑1) . Although both values are computationally derived, the 3.9 % higher density of the ortho‑tolyl compound reflects the more compact crystal packing enabled by the smaller substituent. This difference may influence solubility, dissolution rate, and formulation handling characteristics in early-stage preclinical development.

Physicochemical property Formulation Solid-state chemistry

Hydrogen-Bonding and Topological PSA Parity with Key Isosteric Analogs

The target compound bears two hydrogen-bond donors (benzimidazole NH and amide NH) and three acceptors, yielding a topological polar surface area (tPSA) of approximately 86.6 Ų . This value is essentially identical to that of the para-methyl isomer (CAS 30065‑35‑1) [1] and the 2,4,6‑trimethyl analog [2], because the methyl group(s) do not contribute additional polar atoms. However, the spatial orientation of the H-bond donor/acceptor vectors is perturbed by the ortho-methyl group, which can alter the compound's recognition by transporters and metabolic enzymes even when the global tPSA remains constant.

Molecular recognition ADME property Medicinal chemistry

Optimal Research and Industrial Application Scenarios for Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- (CAS 30065-34-0)


CNS Drug Discovery: Lead Expansion of the Benzimidazole-Thioacetamide Anticonvulsant Series

The 1982 Tripathi et al. study positions CAS 30065‑34‑0 within a series that demonstrated up to 80 % protection against PTZ-induced convulsions and MAO inhibitory activity . A medicinal chemistry team aiming to build on this historical CNS dataset should procure the exact ortho‑tolyl compound for head‑to‑head retesting alongside modern anticonvulsant standards such as phenytoin or levetiracetam. Because the ortho-methyl substituent restricts the acetamide conformation [1], the compound serves as a conformationally biased probe for investigating the pharmacophoric requirements of the putative CNS target(s).

Structure–Activity Relationship (SAR) Studies on Regioisomeric N-Arylbenzimidazole-Thioacetamides

A systematic SAR programme comparing ortho-, meta-, and para-substituted N-phenyl derivatives requires CAS 30065‑34‑0 as the ortho‑methyl reference standard. The compound's XLogP3 of 3.6 places it within the CNS‑favourable lipophilicity range (XLogP ≤ 4), whereas the 2,4,6‑trimethylphenyl analog (XLogP = 4.3) approaches the upper limit [2]. Pairwise comparison of these compounds in parallel assays can deconvolute the contributions of steric bulk and lipophilicity to target affinity and selectivity, providing a rational basis for subsequent lead optimisation.

Chemical Biology Probe for MAO Isoform Selectivity Profiling

Given the reported MAO inhibitory activity of the benzimidazole-thioacetamide series , CAS 30065‑34‑0 can be employed as a tool compound for profiling MAO‑A versus MAO‑B selectivity in recombinant enzyme assays. Its ortho‑methyl substitution may confer differential isoform selectivity compared with the para‑methyl or unsubstituted phenyl analogs, a hypothesis that can be tested directly by procuring all three regioisomers and measuring their IC₅₀ values side‑by‑side. The commercial availability of a validated synthetic route facilitates timely sourcing for such experiments.

Process Chemistry Development and Reference Standard Qualification

Industrial laboratories requiring a high‑purity reference standard for analytical method development or impurity profiling can utilise CAS 30065‑34‑0, which has a documented two‑step synthesis and has achieved commercial mass production . The compound's predicted density of 1.32 g/cm³ and well‑defined molecular formula facilitate accurate weighing and solution preparation, while the availability of multiple supplier listings (e.g., LookChem, ChemSrc) enables comparative sourcing for cost‑effective procurement.

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